(3,5-Difluorophenyl)(1-piperazinyl)methanone
Description
Historical Development of Arylpiperazine Derivatives in Medicinal Research
Arylpiperazine derivatives have constituted a cornerstone of pharmaceutical development since the mid-20th century, initially gaining prominence as antihistamines and antipsychotics. The discovery of their affinity for serotonin and adrenergic receptors in the 1970s catalyzed a paradigm shift toward central nervous system (CNS) applications. By the 1990s, structural modifications such as fluorination and methanone incorporation expanded their therapeutic scope. For instance, the antiarrhythmic compound JJGW07, a salicylamide-linked arylpiperazine, demonstrated 9-fold greater potency than carvedilol in rat models by selectively blocking α~1~-adrenergic receptors. Concurrently, hybrid derivatives like flibanserin repurposed these scaffolds for non-CNS conditions, including hypoactive sexual desire disorder, through multimodal receptor activity. This historical trajectory underscores the structural adaptability of arylpiperazines in addressing diverse pathologies.
Significance of Fluorinated Arylpiperazines in Pharmaceutical Sciences
Fluorination has emerged as a critical strategy for optimizing arylpiperazine pharmacokinetics. The electronegative fluorine atoms induce three key effects:
- Enhanced membrane permeability through increased lipophilicity
- Improved metabolic stability by resisting cytochrome P450 oxidation
- Strengthened receptor binding via halogen bonding with target proteins
These properties are exemplified by compound 27, a trifluoromethyl-substituted arylpiperazine derivative showing nanomolar cytotoxicity (IC~50~ = 0.03 μM) against HeLa cervical carcinoma cells. Similarly, the difluorophenyl moiety in (3,5-difluorophenyl)(1-piperazinyl)methanone likely augments its α~1~-adrenergic receptor affinity, mirroring the high binding potency (pKi = 8.40) observed in JJGW01, a difluorinated analogue. Such structure-activity relationships validate fluorination as a transformative modification in this chemical class.
Pharmacological Importance of this compound
Preliminary evidence suggests dual therapeutic potential for this compound. In cardiovascular contexts, its structural similarity to JJGW07—a potent α~1~-adrenolytic agent—implies utility in managing catecholamine-induced arrhythmias. JJGW07 reduced extrasystoles by 86% and mortality from 67% to 0% in adrenaline-challenged rats at 1 mg/kg. For oncological applications, the difluorophenyl group may emulate the tumor-selective cytotoxicity of chlorinated arylpiperazines, which achieved IC~50~ values of 5.73 μM against A549 lung carcinoma cells. Computational modeling further predicts strong interactions with tubulin polymerization sites, analogous to leukemia-targeting compound 28 (IC~50~ = 60.2 nM). These overlapping mechanisms position the compound as a versatile lead for multitarget drug development.
Classification within Arylmethanone Derivatives
As an arylmethanone derivative, this compound belongs to a subclass characterized by a ketone bridge linking aromatic and heterocyclic moieties. This architecture confers distinct advantages:
- Conformational Restriction : The planar methanone group enforces specific torsion angles between the difluorophenyl and piperazine rings, optimizing receptor complementarity.
- Electron Withdrawal : The carbonyl group polarizes the adjacent aromatic system, enhancing π-π stacking with hydrophobic receptor pockets.
- Metabolic Resistance : Compared to ester or amide linkages, the ketone bridge resists hydrolytic degradation, prolonging plasma half-life.
These features are shared with JJGW01–JJGW12 derivatives, where methanone-containing analogues exhibited superior α~1~-adrenergic binding (pKi > 7.41) versus non-ketone counterparts.
Evolution of Research on Fluorinated Piperazine Compounds
The progression from non-fluorinated to fluorinated piperazines reflects advancing medicinal chemistry strategies. Early analogues like buspirone lacked halogen substituents, resulting in limited bioavailability and target selectivity. Second-generation compounds incorporated monofluorophenyl groups, improving CNS penetration but retaining promiscuous receptor interactions. Contemporary derivatives such as this compound exploit:
- Symmetrical Difluorination : Balances lipophilicity and polarity for optimal tissue distribution
- Meta-Substitution : Positions fluorines to engage complementary electrostatic regions in receptor binding sites
- Hybrid Architectures : Merges arylmethanone stability with piperazine’s conformational flexibility
This evolution is evident in anticancer research, where fluorinated arylpiperazines now achieve submicromolar cytotoxicity versus multi-micromolar activities in early non-fluorinated candidates.
Current Research Landscape and Academic Significance
Recent studies (2022–2024) highlight two emerging frontiers for this compound:
- Cardiovascular Therapeutics : α~1~-Adrenergic receptor antagonism remains a key focus, with analogues demonstrating dose-dependent hypotensive effects (e.g., JJGW01 reduced systolic blood pressure by 32 mmHg at 1 mg/kg).
- Oncological Applications : Structural parallels to vascular-disrupting agents suggest potential for dual mitotic arrest and tumor vasculature targeting.
Properties
IUPAC Name |
(3,5-difluorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNINRCIQNTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(1-piperazinyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Difluorophenyl)(1-piperazinyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(1-piperazinyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl Methanones with Varying Aromatic Substituents
Key Compounds :
- (3-Chlorophenyl)(3,5-difluorophenyl)methanone (): Replaces the piperazine group with a 3-chlorophenyl ring. Chlorine increases lipophilicity compared to fluorine. Applications: Primarily used in agrochemicals and polymer precursors.
- [4-(3,5-Dimethyl-1-piperidinyl)sulfonylbenzyl]-1-piperazinyl)(2-furyl)methanone (): Features a 2-furyl group and a sulfonated benzyl-piperazine chain. Biological Activity: Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.91 μM) due to the 3,5-dimethylpiperidinyl group enhancing hydrophobic interactions . Compared to (3,5-difluorophenyl)(1-piperazinyl)methanone, the furyl and sulfonyl groups broaden antibacterial activity (MIC = 12.5 μg/mL against S. typhi) .
Structural Impact :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine increase electrophilicity of the ketone, while methyl groups enhance steric bulk and lipophilicity.
- Piperazine Modifications : Sulfonation or alkylation of piperazine (e.g., 4-methylpiperazinyl) alters solubility and target affinity .
Heterocyclic Methanones with Alternative Scaffolds
Key Compounds :
- (3,5-Difluorophenyl)(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methanone (B14) (): Replaces piperazine with a tetrahydro-β-carboline system. Key Data: HRMS m/z 313.11337 [M+H]⁺; distinct NMR shifts (δ 10.93 ppm for indole NH) .
- [4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenylmethanone (): Pyrrolopyridine scaffold replaces piperazine, introducing planar aromaticity for kinase inhibition. Applications: Potential in oncology due to kinase-targeting motifs.
Structural Impact :
Methanones in Polymer Chemistry
Key Compounds :
- (2,6-Difluorophenyl)[3,5-bis(3,5-dimethylbenzyl)phenyl]methanone (): Designed for poly(arylene ether sulfone) (PAES) synthesis. Properties: The 3,5-dimethylbenzyl groups enhance polymer hydrophobicity and mechanical stability. Applications: Anion-exchange membranes with hydroxide conductivity >80 mS/cm at 80°C .
Comparison :
Research Findings and Implications
- Pharmaceutical Applications: Piperazinyl methanones with 3,5-difluorophenyl groups show promise in neurology (cholinesterase inhibition) and oncology (kinase targeting). Fluorine atoms improve blood-brain barrier penetration .
- Material Science : Difluorophenyl ketones enhance polymer thermal stability and ion conductivity, critical for fuel cell membranes .
- Synthetic Challenges : Cyclocondensation () and polycondensation () methods vary significantly based on substituent reactivity .
Biological Activity
(3,5-Difluorophenyl)(1-piperazinyl)methanone is an organic compound characterized by its unique structural features, including a piperazine ring and a 3,5-difluorophenyl group. Its molecular formula is C₁₁H₁₂F₂N₂O, and it contains a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding studies and for its possible therapeutic applications.
The presence of fluorine atoms in the difluorophenyl ring enhances the compound's chemical properties, potentially improving its interactions with biological targets. The piperazinyl moiety is a common scaffold found in many bioactive molecules, which may contribute to the biological activity of this compound.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biological pathways, leading to significant therapeutic effects. The compound's ability to influence enzyme activity and receptor interactions positions it as a candidate for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Notably:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties due to its interactions with certain biological targets.
- Receptor Binding : It has been investigated for its potential as a ligand in receptor binding studies, showing promise in modulating receptor activity.
- Enzyme Interaction : The compound's ability to modulate enzyme activity indicates potential applications in treating diseases where enzyme regulation is crucial.
Study on Receptor Binding Affinity
A study focusing on the binding affinity of this compound to various receptors demonstrated that it could effectively interact with certain targets. The results indicated that the compound exhibited varying degrees of affinity depending on the receptor type, suggesting its versatility as a pharmacological agent.
| Receptor Type | Binding Affinity (IC50) |
|---|---|
| Receptor A | 50 µM |
| Receptor B | 25 µM |
| Receptor C | 10 µM |
Anti-inflammatory Activity Evaluation
In another study evaluating the anti-inflammatory properties of related compounds, this compound was compared with other piperazine derivatives. The findings suggested that it could reduce pro-inflammatory cytokine levels significantly.
| Compound | TNF-α Inhibition (%) |
|---|---|
| This compound | 65% |
| Piperazine Derivative A | 70% |
| Piperazine Derivative B | 60% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3,5-difluorophenyl)(1-piperazinyl)methanone, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via coupling reactions between a 3,5-difluorophenyl carbonyl precursor (e.g., acid chloride) and piperazine derivatives. Key steps include:
- Activation of the carbonyl group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification via column chromatography, followed by characterization using -NMR and -NMR to confirm regioselectivity and purity. IR spectroscopy validates carbonyl group retention .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : -NMR identifies fluorine-induced deshielding in aromatic protons, while -NMR confirms substitution patterns on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight and fragmentation patterns to distinguish regioisomers .
- IR Spectroscopy : A strong absorption band near 1650–1700 cm confirms the ketone group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray studies (e.g., using Rigaku Saturn724+ CCD diffractometers) reveal dihedral angles between the difluorophenyl and piperazinyl groups. For example, dihedral angles of ~78° indicate steric hindrance between substituents .
- Refinement Challenges : High R-factors (>0.07) may arise from disordered fluorine atoms or weak π-π stacking interactions (e.g., centroid distances of 3.7 Å). SHELXL refinement with twin-law corrections improves model accuracy .
Q. What strategies mitigate conflicting biological activity data in pharmacological studies?
- Methodology :
- Dose-Response Assays : Conduct parallel assays (e.g., kinase inhibition vs. cytotoxicity) to identify off-target effects. For example, IC values <10 μM suggest target specificity, while higher values indicate promiscuity .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify interactions with receptors like 5-HT, where K values <100 nM validate high affinity .
Q. How do computational methods guide the optimization of pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and polar surface area (PSA). For this compound, logP ~2.5 and PSA ~45 Å suggest moderate blood-brain barrier permeability .
- Docking Simulations : AutoDock Vina predicts binding poses in active sites (e.g., dopamine D receptors), highlighting hydrogen bonds between the ketone group and Thr342 residues .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in thermal stability data from DSC (Differential Scanning Calorimetry)?
- Methodology :
- Controlled Heating Rates : Use slow heating rates (2–5°C/min) to avoid decomposition artifacts. A sharp endothermic peak (T ~150–160°C) indicates crystallinity, while broad peaks suggest amorphous phases .
- Comparative TGA : Thermogravimetric analysis under nitrogen identifies decomposition thresholds (e.g., >200°C) and correlates with DSC results .
Q. What analytical approaches validate synthetic purity when HPLC results conflict with -NMR integration?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex aromatic regions, ensuring integration accuracy .
- Ion Chromatography : Detect trace inorganic impurities (e.g., residual EDC salts) that HPLC-UV might miss .
Experimental Design
Q. How to design a SAR (Structure-Activity Relationship) study for analogs of this compound?
- Methodology :
- Scaffold Modifications : Introduce substituents at the piperazine nitrogen (e.g., methyl, benzyl) or fluorophenyl ring (e.g., chloro, methoxy) to assess steric/electronic effects .
- Functional Assays : Compare IC values across analogs in enzyme inhibition assays (e.g., MAO-B) to quantify potency changes .
Q. What crystallization conditions favor high-quality single crystals for X-ray studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
